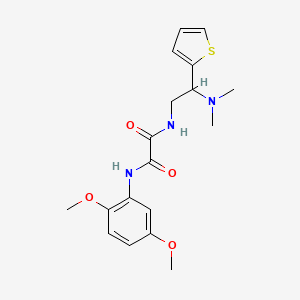

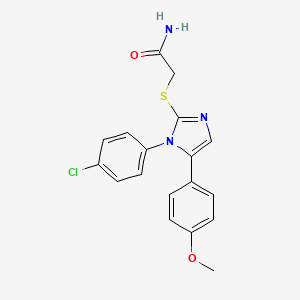

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DOx, is a synthetic compound that belongs to the amphetamine class of drugs. This compound has gained significant attention in recent years due to its potential as a research tool in the field of neuroscience.

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- Synthesis of Related Compounds: A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the queried compound, has been developed. This methodology is significant for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Fluorescent Molecular Probes

- Development of Fluorescent Solvatochromic Dyes: Compounds embodying dimethylamino groups and sulfonyl groups, similar to parts of the queried compound, have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Radiosensitizers and Cytotoxins

- Evaluation as Radiosensitizers and Cytotoxins: A series of nitrothiophene derivatives, including components structurally related to the queried compound, have been synthesized and evaluated as radiosensitizers and selective bioreductively activated cytotoxins (Threadgill et al., 1991).

Neuropharmacology

- Orexin Receptor Antagonism Studies: Studies on compounds structurally related to the queried compound, focusing on orexin-1 and orexin-2 receptor antagonism, have provided insights into the modulation of sleep-wake cycles and monoamine release in rats (Dugovic et al., 2009).

Serotonin Receptor Agonism

- 5-HT1D Receptor Agonist Properties: Research on compounds with dimethylamino groups, akin to the queried compound, has shown potential as agonists for 5-HT1D receptors. These findings are relevant for understanding the interaction of similar compounds with serotonin receptors (Barf et al., 1996).

Metal Ion Detection

- Fluorescent Probes for Metal Ions: Polythiophene-based conjugated polymers, incorporating elements similar to the queried compound, have been developed as fluorescent probes with high selectivity and sensitivity toward specific metal ions like Hg2+ and Cu2+ in aqueous solutions (Guo et al., 2014).

Antiproliferative Activities

- Evaluation of Antiproliferative Activity: Novel thiophene derivatives, which include structural elements of the queried compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines (Ghorab et al., 2013).

Cytotoxicity and DNA Binding

- Cytotoxicity and Topoisomerase II Inhibition: Research has focused on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems, related to the queried compound, for their cytotoxicity, DNA-binding properties, and topoisomerase II inhibitory activity (Gomez-Monterrey et al., 2011).

Hallucinogenic and Serotonergic Activities

- Investigation of Hallucinogen-like Actions: Studies on 2,5-dimethoxy-4-(n)-propylthiophenethylamine (structurally related to the queried compound) have explored its hallucinogenic and serotonergic activities, providing insights into the mechanisms of action of similar compounds (Fantegrossi et al., 2005).

Urotensin-II Receptor Agonism

- Discovery of Nonpeptide Agonists: Research has identified nonpeptidic agonists of the urotensin-II receptor, including compounds with dimethylaminoethyl groups, suggesting potential therapeutic applications (Croston et al., 2002).

Propriétés

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-21(2)14(16-6-5-9-26-16)11-19-17(22)18(23)20-13-10-12(24-3)7-8-15(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCLGLLGSJAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2765285.png)

![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2765291.png)

![3-[(4-Methylphenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2765296.png)

![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2765298.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)

![3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2765305.png)

![2-[[8-Oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile](/img/structure/B2765307.png)